Cas no 1015068-75-3 (1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate)

1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in constructing indazole-based frameworks. The tert-butyl and methyl ester groups provide distinct reactivity profiles, enabling selective deprotection or further functionalization under mild conditions. Its stable crystalline form ensures consistent handling and storage. This compound is commonly employed in pharmaceutical research, where its indazole core serves as a key scaffold for bioactive molecule development. The presence of substituents at the 1- and 5-positions enhances its utility in regioselective reactions, making it a practical choice for complex heterocyclic syntheses. High purity grades are typically available for precision applications.
1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate structure
1015068-75-3 structure
Product Name:1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate
CAS No:1015068-75-3
MF:C15H18N2O4
MW:290.314424037933
MDL:MFCD13182983
CID:1040619
PubChem ID:69188245
Update Time:2025-06-25

1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate
    • Methyl 1-Boc-3-methyl-1H-indazole5-carboxylate
    • 1-O-tert-butyl 5-O-methyl 3-methylindazole-1,5-dicarboxylate
    • 1H-Indazole-1,5-dicarboxylic acid, 3-Methyl-, 1-(1,1-diMethylethyl) 5-Methyl ester
    • SCHEMBL4783390
    • F18736
    • 3-methyl-1h-indazole-1,5-dicarboxylic acid 1-tert-butyl 5-methylester
    • 1015068-75-3
    • 1-tert-Butyl5-methyl3-methyl-1H-indazole-1,5-dicarboxylate
    • A897143
    • DTXSID30739977
    • MDL: MFCD13182983
    • Inchi: 1S/C15H18N2O4/c1-9-11-8-10(13(18)20-5)6-7-12(11)17(16-9)14(19)21-15(2,3)4/h6-8H,1-5H3
    • InChI Key: QUDLCEVEXUMDCK-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C=CC(C(=O)OC)=CC=2C(C)=N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 290.12674
  • Monoisotopic Mass: 290.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 70.4Ų

Experimental Properties

  • PSA: 70.42

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1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1015068-75-3)1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate
Order Number:A897143
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:58
Price ($):565.0
Email:sales@amadischem.com

Additional information on 1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate

1-Tert-Butyl 5-Methyl 3-Methyl-1H-Indazole-1,5-Dicarboxylate: A Comprehensive Overview

The compound 1-Tert-Butyl 5-Methyl 3-Methyl-1H-Indazole-1,5-Dicarboxylate (CAS No. 1015068-75-3) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system. The indazole framework is known for its versatility and has been extensively studied in drug discovery and material science.

The structure of 1-Tert-Butyl 5-Methyl 3-Methyl-1H-Indazole-1,5-Dicarboxylate features a substituted indazole core with two carboxylic acid groups at the 1 and 5 positions. The substituents include a tert-butyl group at position 1 and methyl groups at positions 3 and 5. These substituents significantly influence the compound's physical properties, reactivity, and biological activity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of indazole derivatives, making them promising candidates for drug development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of indazole dicarboxylates like this compound. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance yield but also improve the purity of the final product, which is critical for its application in sensitive fields such as pharmaceuticals.

One of the most intriguing aspects of 1-Tert-Butyl 5-Methyl 3-Methyl-1H-Indazole-1,5-Dicarboxylate is its potential in drug delivery systems. The dicarboxylic acid groups can serve as versatile linkers for conjugation with other molecules, such as therapeutic agents or targeting ligands. This functionality has been explored in recent studies focusing on targeted drug delivery and controlled release mechanisms. For instance, researchers have demonstrated that such dicarboxylate derivatives can be used to form biodegradable polymers or nanoparticles, which are highly sought after in modern medicine.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The indazole moiety is known for its electronic properties, making it a candidate for use in organic electronics. Recent research has investigated the potential of indazole dicarboxylates as precursors for synthesizing conductive polymers or semiconducting materials. These materials could find applications in flexible electronics, photovoltaics, and sensors.

The synthesis of 1-Tert-Butyl 5-Methyl 3-Methyl-1H-Indazole-1,5-Dicarboxylate typically involves a multi-step process that begins with the preparation of the indazole core. This is followed by functionalization at specific positions to introduce the desired substituents. The tert-butyl group at position 1 provides steric bulk, which can influence the molecule's solubility and stability. Meanwhile, the methyl groups at positions 3 and 5 contribute to hydrophobicity and may play a role in molecular recognition processes.

From a biological standpoint, this compound has been tested for its activity against various enzymes and cellular targets. Initial findings suggest that it may exhibit inhibitory effects on certain kinases or proteases, making it a potential lead compound for anti-cancer or anti-inflammatory therapies. However, further studies are required to fully elucidate its mechanism of action and pharmacological profile.

In terms of safety considerations, indazole derivatives like this compound are generally considered non-toxic under normal handling conditions. However, proper precautions should be taken during synthesis and handling to avoid exposure to irritants or sensitizers. Occupational health guidelines recommend using appropriate personal protective equipment (PPE) when working with such compounds.

Looking ahead, the development of novel synthetic routes and functionalization strategies will likely expand the applications of 1-Tert-Butyl 5-Methyl 3-Methyl-1H-Indazole-1,5-Dicarboxylate further into emerging fields such as nanotechnology and green chemistry. Its unique combination of structural features makes it an attractive candidate for interdisciplinary research aimed at addressing global challenges in health care and sustainable energy.

In conclusion, CAS No. 1015068749 represents a significant advancement in organic chemistry with diverse potential applications across multiple disciplines. As research continues to uncover its full potential, this compound stands poised to make meaningful contributions to both scientific innovation and practical problem-solving.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1015068-75-3)1-tert-Butyl 5-methyl 3-methyl-1H-indazole-1,5-dicarboxylate
A897143
Purity:99%
Quantity:1g
Price ($):565.0
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